N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C18H18N4O2S . This compound is notable for its unique structure, which includes a furan ring, a benzimidazole moiety, and a hydrazide group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide typically involves the condensation of appropriate aldehydes and hydrazides under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
The production process involves stringent quality control measures to ensure the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions include furanones, amines, and substituted benzimidazoles .
Scientific Research Applications
N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The furan ring and benzimidazole moiety are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide
- N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide
Uniqueness
The uniqueness of N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide lies in its combination of a furan ring, benzimidazole moiety, and hydrazide group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H18N4O2S/c1-13(10-14-6-5-9-24-14)11-19-21-17(23)12-25-18-20-15-7-3-4-8-16(15)22(18)2/h3-11H,12H2,1-2H3,(H,21,23)/b13-10+,19-11+ |
InChI Key |
VOXZZYNZOIIPRV-MINACNRQSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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